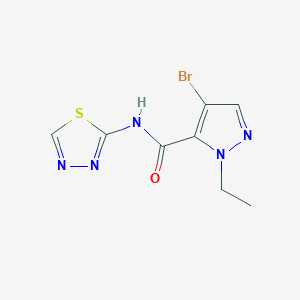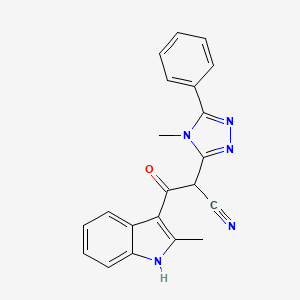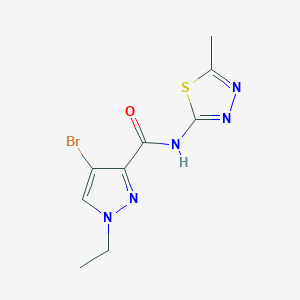
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone, also known as NAP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. NAP is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied extensively for its pharmacological properties and its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone is not fully understood. However, it is believed that (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been shown to activate the Akt signaling pathway, which plays a critical role in cell survival and growth.
Biochemical and Physiological Effects:
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine and acetylcholine. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone is also relatively stable, which makes it suitable for long-term studies. However, one of the limitations of using (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately assess its effects.
Future Directions
There are several future directions for research on (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone. One area of research is the development of new synthetic analogs of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone that have improved pharmacological properties. Another area of research is the identification of the specific signaling pathways that are modulated by (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone. This could lead to the development of new drugs that target these pathways for the treatment of various diseases. Finally, research on the potential use of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone in the treatment of various neurodegenerative diseases, such as Alzheimer's disease, is an important area of future research.
Synthesis Methods
The synthesis of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone involves the reaction of 1-naphthaldehyde with ethyl-4-piperidone in the presence of a reducing agent. The resulting product is purified using column chromatography to obtain pure (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone. The synthesis of (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
(3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been studied extensively for its potential applications in various fields. In the field of medicine, (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been studied for its neuroprotective properties. (3-Ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone has been shown to protect neurons from damage caused by oxidative stress and inflammation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
(3-ethoxypiperidin-1-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-15-9-6-12-19(13-15)18(20)17-11-5-8-14-7-3-4-10-16(14)17/h3-5,7-8,10-11,15H,2,6,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIDKQNJSUMHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCCN(C1)C(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7532050.png)
![2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532059.png)
![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)

![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7532076.png)



![3-(imidazol-1-ylmethyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7532114.png)

![N-tert-butyl-2-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methylamino]acetamide;hydrochloride](/img/structure/B7532126.png)
![1-[(2S)-2-(3-ethoxypiperidine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532142.png)

